N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-4-chlorobenzenesulfonamide
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Overview
Description
N~1~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-CHLORO-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromo and methyl group, a propyl linker, and a benzenesulfonamide moiety with a chlorine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-CHLORO-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone or an equivalent precursor.
Bromination and Methylation: The pyrazole ring is then brominated and methylated using appropriate reagents such as bromine and methyl iodide.
Linker Attachment: The propyl linker is introduced via a nucleophilic substitution reaction, often using a suitable alkyl halide.
Sulfonamide Formation: The final step involves the formation of the sulfonamide moiety by reacting the intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-CHLORO-1-BENZENESULFONAMIDE can undergo various chemical reactions:
Substitution Reactions: The bromo and chloro substituents can participate in nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the sulfonamide moiety.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while a Suzuki-Miyaura coupling could introduce various aryl groups.
Scientific Research Applications
N~1~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-CHLORO-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for developing new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can serve as a probe for studying biological processes, such as enzyme inhibition or receptor binding.
Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of N1-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-CHLORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N~1~-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-4-CHLORO-1-BENZENESULFONAMIDE: Lacks the methyl group on the pyrazole ring.
N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-CHLORO-1-BENZENESULFONAMIDE: Substitutes bromine with chlorine on the pyrazole ring.
Uniqueness
The presence of both bromo and methyl groups on the pyrazole ring, along with the propyl linker and the sulfonamide moiety, makes N1-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-CHLORO-1-BENZENESULFONAMIDE unique. This combination of functional groups provides distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C13H15BrClN3O2S |
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Molecular Weight |
392.70 g/mol |
IUPAC Name |
N-[3-(4-bromo-3-methylpyrazol-1-yl)propyl]-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C13H15BrClN3O2S/c1-10-13(14)9-18(17-10)8-2-7-16-21(19,20)12-5-3-11(15)4-6-12/h3-6,9,16H,2,7-8H2,1H3 |
InChI Key |
KAECUQAVOTXTLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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